2-chloro-5-(2-chloro-1,1,2-trifluoroethoxy)pyridine
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Overview
Description
2-chloro-5-(2-chloro-1,1,2-trifluoroethoxy)pyridine is an organic compound with the molecular formula C7H4Cl2F3NO It is a derivative of pyridine, characterized by the presence of chloro and trifluoroethoxy substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-5-(2-chloro-1,1,2-trifluoroethoxy)pyridine typically involves the reaction of 2-chloro-5-hydroxypyridine with 2-chloro-1,1,2-trifluoroethanol in the presence of a base. The reaction is carried out under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of efficient purification techniques, such as distillation and crystallization, is crucial for obtaining high-quality this compound .
Chemical Reactions Analysis
Types of Reactions
2-chloro-5-(2-chloro-1,1,2-trifluoroethoxy)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chloro substituents can be replaced by other nucleophiles under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction Reactions: Reduction of the compound can lead to the formation of partially or fully reduced derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while oxidation and reduction reactions can produce pyridine N-oxides and reduced pyridine derivatives, respectively .
Scientific Research Applications
2-chloro-5-(2-chloro-1,1,2-trifluoroethoxy)pyridine has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be employed in the study of enzyme inhibition and receptor binding.
Industry: The compound is used in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-chloro-5-(2-chloro-1,1,2-trifluoroethoxy)pyridine involves its interaction with specific molecular targets. The chloro and trifluoroethoxy groups can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
2-chloro-5-chloromethylpyridine: Another pyridine derivative with similar substituents.
2-chloro-5-(trifluoromethyl)pyridine: A compound with a trifluoromethyl group instead of the trifluoroethoxy group.
Uniqueness
2-chloro-5-(2-chloro-1,1,2-trifluoroethoxy)pyridine is unique due to the presence of both chloro and trifluoroethoxy groups, which confer distinct chemical properties and reactivity. This combination of substituents can enhance the compound’s stability, solubility, and binding affinity, making it valuable for various applications .
Biological Activity
2-Chloro-5-(2-chloro-1,1,2-trifluoroethoxy)pyridine is an organic compound with the molecular formula C7H4Cl2F3NO. Its unique structure, characterized by both chloro and trifluoroethoxy groups, confers distinct biological properties that have garnered interest in various fields, including medicinal chemistry and agrochemicals. This article explores its biological activity, mechanisms of action, and relevant research findings.
The compound is synthesized through the reaction of 2-chloro-5-hydroxypyridine with 2-chloro-1,1,2-trifluoroethanol under basic conditions. The presence of halogen substituents enhances its chemical reactivity and potential biological interactions .
Property | Value |
---|---|
CAS No. | 110860-87-2 |
Molecular Formula | C7H4Cl2F3NO |
Molecular Weight | 246.01 g/mol |
IUPAC Name | This compound |
Purity | ≥95% |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The chloro and trifluoroethoxy groups enhance its binding affinity to these targets, which can modulate their activity. This interaction can lead to inhibition or activation of various biological pathways depending on the context .
Enzyme Inhibition Studies
Research indicates that this compound may serve as an inhibitor for certain enzymes involved in metabolic processes. For instance, studies have shown that similar trifluoromethyl-containing compounds exhibit significant inhibition of cytochrome P450 enzymes, which are crucial for drug metabolism .
Agrochemical Applications
The compound has been evaluated for its role in agrochemical formulations. Its ability to inhibit specific biochemical pathways in pests makes it a candidate for developing novel pesticides. Research has shown that compounds with similar structures can effectively disrupt metabolic processes in target organisms .
Comparative Analysis
To better understand the unique properties of this compound, a comparison with related compounds is beneficial.
Compound | Biological Activity | Notable Features |
---|---|---|
2-Chloro-5-chloromethylpyridine | Moderate enzyme inhibition | Lacks trifluoromethyl group |
2-Chloro-5-(trifluoromethyl)pyridine | Antitumor activity | Similar halogen substituents |
2-Chloro-5-(trifluoromethyl)phenol | Strong enzyme inhibition | Exhibits higher cytotoxicity |
Properties
CAS No. |
110860-87-2 |
---|---|
Molecular Formula |
C7H4Cl2F3NO |
Molecular Weight |
246.01 g/mol |
IUPAC Name |
2-chloro-5-(2-chloro-1,1,2-trifluoroethoxy)pyridine |
InChI |
InChI=1S/C7H4Cl2F3NO/c8-5-2-1-4(3-13-5)14-7(11,12)6(9)10/h1-3,6H |
InChI Key |
CDNOZCYMMWMLHW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1OC(C(F)Cl)(F)F)Cl |
Purity |
95 |
Origin of Product |
United States |
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